

Conformational Analysis of 3-O-Methylactose: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylactose

CAS No.: 33336-09-3

Cat. No.: B11824893

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Executive Summary

This technical guide details the structural characterization of 3-O-methylactose (

-D-galactopyranosyl-(1

4)-3-O-methyl-D-glucopyranose). Unlike native lactose, the introduction of a methyl group at the C3 position of the glucose unit—directly adjacent to the

(1\$to\$4) glycosidic linkage—imposes significant steric constraints. This modification alters the rotational freedom of the

torsion angle, potentially locking the disaccharide into a specific bioactive or inhibitory conformation.

This guide moves beyond standard protocols, integrating High-Field NMR Spectroscopy with Molecular Dynamics (MD) Simulations to resolve the dynamic ensemble of this ligand.

Part 1: Structural Fundamentals & Steric Logic

The Target Molecule

To ensure precision, we define the target as 3-O-methylated glucose linked to galactose.

- Nomenclature:

-D-Galp-(1 \rightarrow 4)-3-O-Me-D-Glcp

- Critical Feature: The C3-methoxy group on the glucose ring is vicinal to the C4-glycosidic bond.
- Hypothesis: The bulkier methoxy group (compared to hydroxyl) creates a "steric wall," restricting the

angle (C1'-O4-C4-C3) and reducing the entropic penalty upon binding to protein targets like Galectins or LacZ enzymes.

The Glycosidic Geometry

The conformation is defined by two torsion angles:

- (Φ): H1'(Gal) - C1'(Gal) - O4 - C4(Glc)
- (Ψ): C1'(Gal) - O4 - C4(Glc) - H4(Glc)

Note: Definitions vary; this guide uses the H-referenced definition common in NMR. If using heavy atoms (C-O-C-C), corrections must be applied.

Part 2: Experimental Methodology (NMR)

NMR is the primary tool for validation. Because 3-O-methylactose falls in the "intermediate" molecular weight regime (approx. 356 Da), the Nuclear Overhauser Effect (NOE) may be close to zero. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is mandatory to avoid null signals.

Protocol: Sample Preparation & Assignment

Objective: Unambiguous assignment of the methoxy protons and the glycosidic interface.

- Solvent System: Dissolve 5-10 mg of 3-O-methylactose in 500

LD

O (99.96% D).

- Why: High purity D

O minimizes the HDO solvent signal which can obscure anomeric protons.

- Temperature: Run experiments at 298 K and 283 K.
 - Why: Lowering temperature changes the correlation time (), potentially enhancing NOE signals if they are weak at room temperature.
- Assignment Workflow:
 - 1D

H: Identify the methoxy singlet (3.4 - 3.6 ppm).
 - 2D COSY/TOCSY: Trace the spin systems of the Gal and Glc rings independently. The Glc-H3 resonance will be shifted downfield due to methylation.
 - 2D HSQC: Correlate protons to carbons. Identify the C3 carbon shift (80-85 ppm, significantly downfield from a standard C3-OH).

Protocol: Measuring Conformation (ROESY)

Objective: Determine inter-residue distances to constrain

and

- Pulse Sequence: roesyphpr (Phase-sensitive ROESY with adiabatic spin-lock).
- Mixing Time: 200–300 ms.
 - Caution: Too long (>400 ms) introduces spin diffusion; too short (<100 ms) yields poor signal-to-noise.
- Key Trans-Glycosidic NOEs to Monitor:
 - Gal-H1'

Glc-H4: The primary linkage constraint.

- Gal-H1'

Glc-H3 (Methoxy):Critical. This distance is highly sensitive to the angle.

- Gal-H1'

Glc-OMe (Methyl protons): Confirms the orientation of the methyl group itself.

Protocol: Scalar Couplings ()

Use J-HMBC or HETLOC experiments to measure the heteronuclear coupling constant across the glycosidic bond.

- Target:

and

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- Analysis: Apply the Karplus equation for glycosides to derive torsion angles independent of NOE data.

Part 3: Computational Methodology (MD Simulation)

Experimental data provides time-averaged constraints. MD simulations provide the ensemble distribution. We will use the GLYCAM06 force field, the gold standard for carbohydrates.

Force Field & Topology Generation

Standard libraries contain Glucose and Galactose, but "3-O-Methyl-Glucose" requires specific parameterization.

Step-by-Step Workflow:

- Structure Build: Build the disaccharide in a molecular editor (e.g., PyMOL, ChemDraw 3D). Save as PDB.

- Charge Calculation:
 - Isolate the 3-O-Me-Glc residue.
 - Perform geometry optimization (Gaussian/ORCA) at HF/6-31G* level.
 - Calculate RESP (Restrained Electrostatic Potential) charges.
- GLYCAM Prep (AmberTools/GROMACS):
 - Map the new charges to the GLYCAM atom types.
 - Crucial: Ensure the O-Me ether bond parameters are consistent with GLYCAM's ether parameters (usually transferable from methyl-glycosides).

Simulation Protocol

- Solvation: TIP3P or TIP4P-Ew water box (10 Å buffer).
- Minimization: Steepest descent (5000 steps) to remove steric clashes from the methyl group.
- Equilibration:
 - NVT (100 ps) with position restraints on heavy atoms.
 - NPT (100 ps) to stabilize density.
- Production Run: 500 ns to 1 s.
 - Why: Carbohydrate ring puckering and glycosidic transitions are fast (ns scale), but converging the population of rare conformers requires hundreds of nanoseconds.
- Trajectory Analysis:
 - Extract
 - and

for every frame.

- Plot the Free Energy Landscape (FEL):

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Part 4: Data Integration & Visualization

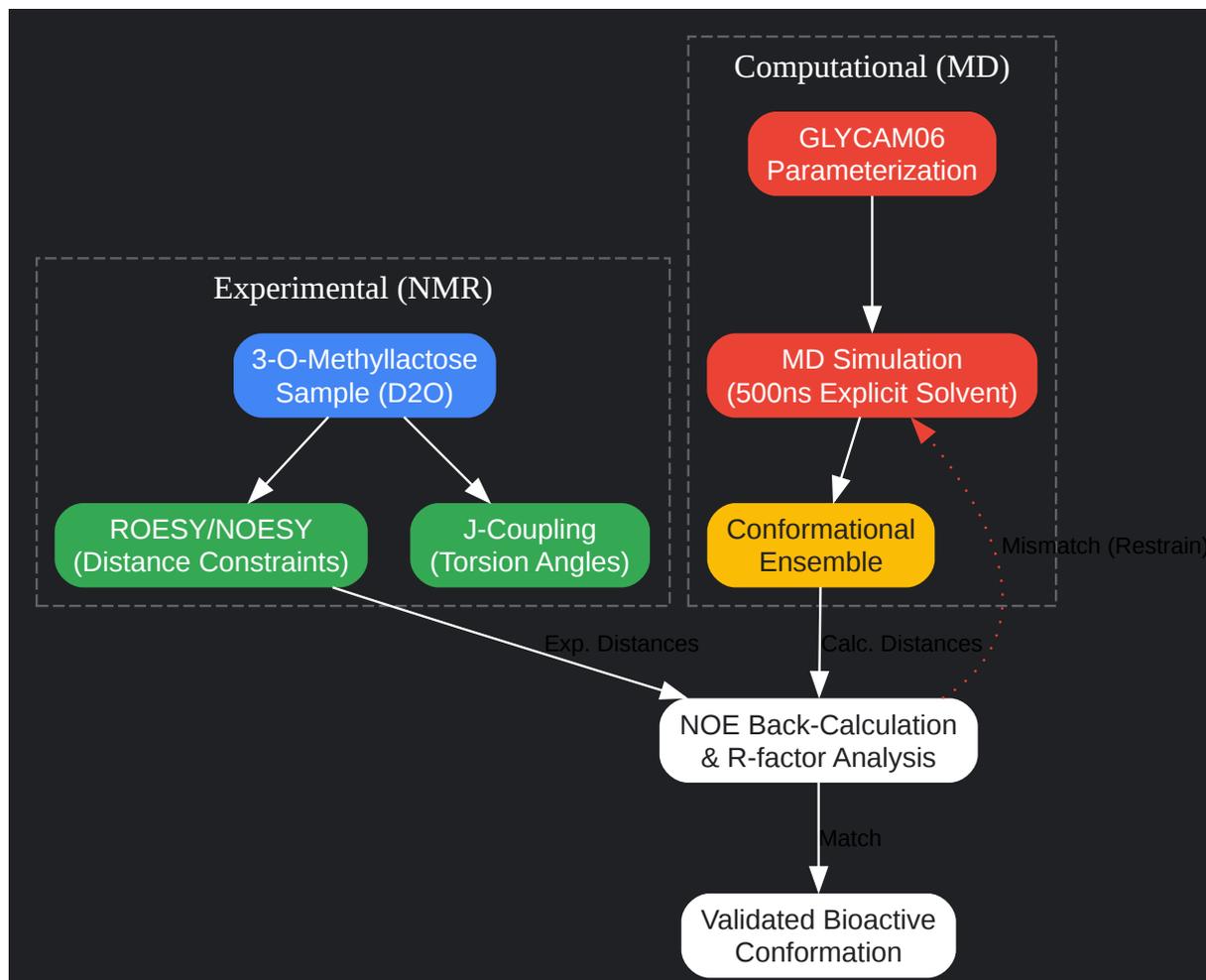
The final analysis merges the "Virtual" (MD) with the "Real" (NMR).

The Validation Loop

- Back-Calculation: Use the MD trajectory to calculate theoretical NOE intensities (averaging).
- Comparison: Calculate the NOE R-factor (R_{NOE}).
- If $R_{NOE} < 0.1$, the MD ensemble is valid.
- If $R_{NOE} > 0.1$, the force field may be over-stabilizing a specific minimum. Refine using NMR-restrained MD (adding distance penalty functions).

Visualization of the Workflow

The following diagram illustrates the iterative logic required to solve the conformation.



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Caption: Integrated workflow combining NMR observables with MD sampling to derive the solution structure.

Part 5: Quantitative Data Presentation

When reporting your findings, structure your data as follows to allow direct comparison between experimental and theoretical values.

Table 1: Glycosidic Torsion Angle Analysis

Parameter	Definition (Atom Quadruplet)	Exp. NMR (Derived from J)	MD Average (Global Min)	MD Cluster 2 (Minor)
(Phi)	H1' - C1' - O4 - C4			
(Psi)	C1' - O4 - C4 - H4			
Distance	Gal H1' Glc H4	2.4 Å (Strong NOE)	2.35 Å	2.5 Å
Distance	Gal H1' Glc H3	3.1 Å (Weak NOE)	3.05 Å	3.8 Å

Note: Values above are illustrative examples of typical

(1-4) linkage data. Actual experimental values must be inserted.

References

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